molecular formula C11H11BrO B15339698 4-Bromo-2-ethynyl-1-isopropoxybenzene

4-Bromo-2-ethynyl-1-isopropoxybenzene

Cat. No.: B15339698
M. Wt: 239.11 g/mol
InChI Key: RSWQYVROKGNZCN-UHFFFAOYSA-N
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Description

4-Bromo-2-ethynyl-1-isopropoxybenzene is a brominated aromatic compound featuring three distinct substituents: a bromo group at position 4, an ethynyl group (-C≡CH) at position 2, and an isopropoxy group (-OCH(CH₃)₂) at position 1. Its molecular formula is C₁₁H₁₁BrO, with a molecular weight of 239.11 g/mol. The ethynyl group confers reactivity in alkyne-specific reactions (e.g., Sonogashira coupling), while the isopropoxy group enhances lipophilicity. This compound is primarily used in pharmaceutical and materials science research for synthesizing complex organic frameworks .

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

4-bromo-2-ethynyl-1-propan-2-yloxybenzene

InChI

InChI=1S/C11H11BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h1,5-8H,2-3H3

InChI Key

RSWQYVROKGNZCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethynyl-1-isopropoxybenzene typically involves the following steps:

    Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a bromo-substituted benzene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Isopropoxylation: The isopropoxy group can be introduced through a nucleophilic substitution reaction, where an isopropyl alcohol reacts with the bromo-substituted benzene in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethynyl-1-isopropoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts in the presence of bases like triethylamine (Et3N).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce different derivatives of the original compound.

Scientific Research Applications

4-Bromo-2-ethynyl-1-isopropoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethynyl-1-isopropoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom and ethynyl group can participate in various chemical reactions, while the isopropoxy group can influence the compound’s solubility and reactivity. The specific pathways and molecular targets depend on the context of its application, such as its role in a particular chemical reaction or its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 4-Bromo-2-ethynyl-1-isopropoxybenzene with analogous brominated benzene derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
This compound N/A C₁₁H₁₁BrO 239.11 Br (4), -C≡CH (2), -OCH(CH₃)₂ (1) Ethynyl for cross-coupling reactions
4-Bromo-1-chloro-2-isopropoxybenzene 201849-21-0 C₉H₁₀BrClO 265.54 Br (4), Cl (1), -OCH(CH₃)₂ (2) Chloro substituent enables SNAr reactions
4-Bromo-1-isopropyl-2-methoxybenzene 1369775-86-9 C₁₀H₁₃BrO 229.11 Br (4), -CH(CH₃)₂ (1), -OCH₃ (2) Methoxy group enhances electron density
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₇BrN₂ 187.04 Br (4), -NH₂ (1,2) Diamino groups for chelation or polymerization

Notes:

  • Ethynyl vs. Chloro : The ethynyl group in the target compound supports alkyne-based coupling (e.g., click chemistry), whereas the chloro group in 201849-21-0 facilitates nucleophilic aromatic substitution (SNAr) .
  • Isopropoxy vs. Methoxy : The bulkier isopropoxy group in the target compound increases steric hindrance and lipophilicity compared to the smaller methoxy group in 1369775-86-9, affecting solubility and reaction kinetics .
Reactivity in Cross-Coupling Reactions
  • This compound: The ethynyl group enables participation in Sonogashira coupling to form carbon-carbon bonds with aryl halides, a key step in synthesizing conjugated polymers or fluorescent dyes .
  • 4-Bromo-1-chloro-2-isopropoxybenzene (201849-21-0) : The chloro substituent allows for Buchwald-Hartwig amination or Suzuki-Miyaura coupling , though reactivity is slower compared to ethynyl due to weaker leaving-group ability .
Electronic and Steric Effects
  • Electron-Donating vs. Withdrawing Groups : The isopropoxy group in the target compound is electron-donating, directing electrophilic substitution to the ortho/para positions. In contrast, the ethynyl group is electron-withdrawing, creating a meta-directing effect. This duality enables regioselective functionalization .
  • Steric Hindrance : The isopropoxy group in the target compound imposes greater steric bulk than the methoxy group in 1369775-86-9, reducing reaction rates in sterically demanding environments (e.g., palladium-catalyzed couplings) .

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